6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione
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Overview
Description
6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione is a complex heterocyclic compound that belongs to the quinazoline derivatives family.
Preparation Methods
The synthesis of 6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione involves several steps, typically starting with the formation of the quinazoline core. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Industrial production methods often utilize these reactions under optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like monoperphthalic acid and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione can be compared with other quinazoline derivatives, such as erlotinib and gefitinib, which are used in cancer treatment . These compounds share a similar quinazoline core but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Properties
CAS No. |
873555-52-3 |
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Molecular Formula |
C17H10ClN3O3 |
Molecular Weight |
339.7 g/mol |
IUPAC Name |
6-(2-chloroacetyl)quinazolino[2,3-a]phthalazine-5,8-dione |
InChI |
InChI=1S/C17H10ClN3O3/c18-9-14(22)20-16(23)11-6-2-1-5-10(11)15-19-13-8-4-3-7-12(13)17(24)21(15)20/h1-8H,9H2 |
InChI Key |
NZFFRTXMPTXRQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N(C2=O)C(=O)CCl |
Origin of Product |
United States |
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